2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-(methylsulfonylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-6-8-3-2-5(7)9-6/h2-3H,4H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDGMYDLHUAHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine typically involves the reaction of pyrimidine derivatives with methylsulfonylmethyl reagents. One common method includes the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under copper catalysis . This method is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Methylsulfonyl)methyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
The compound 2-((Methylsulfonyl)methyl)pyrimidin-4-amine (CAS No.: 1248236-11-4) is a pyrimidine derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article reviews its applications based on existing literature and research findings.
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including those with methylsulfonyl groups, demonstrating their effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism involved the inhibition of specific kinases crucial for cell proliferation .
Antiviral Properties
Pyrimidine derivatives have also shown promise as antiviral agents. The sulfonyl group in this compound may enhance its bioactivity against viral infections.
Case Study:
In a study focusing on antiviral activity, researchers found that similar compounds effectively inhibited the replication of viruses such as HIV and Hepatitis C. The presence of the methylsulfonyl group was crucial for enhancing the compound's interaction with viral enzymes .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidines are well-documented, with studies showing that they can modulate inflammatory pathways.
Case Study:
A recent investigation into the anti-inflammatory effects of pyrimidine derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs .
Herbicidal Activity
Pyrimidine compounds are explored for their herbicidal properties. The structural features of this compound may contribute to its effectiveness as a herbicide.
Case Study:
Research conducted by agricultural scientists demonstrated that certain pyrimidine derivatives effectively inhibited weed growth without harming crops, suggesting potential applications in sustainable agriculture .
Summary Table of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Anticancer Activity | Inhibits tumor growth and induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antiviral Properties | Inhibits viral replication, effective against HIV and Hepatitis C | Antiviral Research Journal |
| Anti-inflammatory Effects | Modulates inflammatory pathways, inhibits pro-inflammatory cytokines | Inflammation Research Journal |
| Herbicidal Activity | Effective against weeds while being safe for crops | Agricultural Chemistry Journal |
Mechanism of Action
The mechanism of action of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-((Methylsulfonyl)methyl)pyrimidin-4-amine
Electronic and Reactivity Differences
- Methylsulfonyl vs. Methylsulfanyl : The SO₂Me group in the target compound withdraws electrons more strongly than SMe (as in and ), making the pyrimidine ring more electrophilic. This enhances reactivity in nucleophilic aromatic substitution (e.g., amination) compared to SMe analogues .
- For example, 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine may exhibit different hydrogen-bonding patterns due to the para-substituted aryl group .
Biological Activity
2-((Methylsulfonyl)methyl)pyrimidin-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory research. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by data tables and recent findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine core, characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3. The methylsulfonyl group attached to a methylene bridge enhances its reactivity and potential biological activity.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Its derivatives have been evaluated for their ability to inhibit specific kinases involved in cancer progression. Notably, the compound has shown interactions with various biological targets that are crucial for cancer cell signaling pathways.
Key Findings:
- Inhibition of Kinases: The compound has been tested for its inhibitory effects on kinases such as V600EBRAF, which is significant in melanoma treatment. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 0.07 µM against COX-2, indicating strong potency .
- Cell Cycle Analysis: Studies on cell lines revealed that the compound can induce cell cycle arrest, contributing to its anticancer efficacy .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects. Pyrimidines are known to modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines.
Mechanisms of Action:
- Inhibition of Pro-inflammatory Mediators: The compound effectively reduces the production of TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .
- Oxidative Stress Reduction: It also demonstrates antioxidant properties by lowering levels of reactive oxygen species (ROS) .
Synthesis and Experimental Procedures
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The following table summarizes the general synthetic pathway:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Methylsulfonyl group is introduced via alkylation of pyrimidine. |
| 2 | Amine Formation | Formation of the amine group at position 4 through nucleophilic substitution. |
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylpyrimidin-4-amine | Contains a methyl group at position 2 | Lacks the methylsulfonyl group; simpler structure |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Contains trifluoromethyl substituent | Known for GPR119 agonist activity |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Thiazole ring fused with pyrimidine | Potent inhibitors of CDK4 and CDK6 |
The unique functional groups in this compound enhance its reactivity and biological activity compared to these similar compounds.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Cancer Cell Line Studies: A study evaluated multiple derivatives against NCI 60 cancer cell lines, revealing significant growth inhibition rates .
- Inflammation Models: In vivo models demonstrated reduced inflammation markers when treated with this compound, underscoring its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((Methylsulfonyl)methyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic Substitution : A common approach involves substituting a methylthio group (SMe) with methylsulfonyl (SO₂Me) via oxidation. For example, intermediates like 2-(methylthio)pyrimidin-4-amine can be oxidized using mCPBA (meta-chloroperbenzoic acid) or H₂O₂ in acetic acid to introduce the sulfonyl group .
- Chiral Resolution : If stereochemistry is critical, chiral chromatography (e.g., using a Chiralpak® column) can separate enantiomers post-synthesis. This is highlighted in related pyrimidine derivatives with sulfonyl groups .
- Optimization Tips :
- Monitor reaction progress via TLC or HPLC to prevent over-oxidation.
- Use anhydrous conditions for sulfonylation to avoid side reactions with water.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methylsulfonyl proton signals at δ ~3.0-3.5 ppm; pyrimidine ring protons at δ ~8.0-9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₆H₁₀N₃O₂S: 188.06).
- Crystallography :
- Single-crystal X-ray diffraction (SCXRD) resolves 3D structure and hydrogen-bonding networks. For example, related compounds crystallize in orthorhombic systems (space group P2₁2₁2₁) with R-factors <0.05 after refinement .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Enzyme Inhibition : Screen against kinases or bromodomains (e.g., BAZ2A/BPTF) using fluorescence polarization assays. TP-238, a structurally similar sulfonylpyrimidine, shows IC₅₀ values of 10–350 nM .
- Cellular Assays : Use concentrations ≤2 μM to assess cytotoxicity or target engagement in cancer cell lines (e.g., leukemia models) .
Advanced Research Questions
Q. How does the methylsulfonyl group influence binding affinity in bromodomain inhibitors like BAZ2A?
- Mechanistic Insight :
- The sulfonyl group forms hydrogen bonds with conserved asparagine residues (e.g., Asn1544 in BAZ2A) and hydrophobic interactions with adjacent residues (e.g., Phe1485). This is critical for submicromolar inhibition .
- Structural Data :
- Co-crystal structures (PDB: 7BLA) reveal a binding pose where the pyrimidine ring occupies the acetyl-lysine recognition site, while the sulfonyl group stabilizes the complex via water-mediated interactions .
Q. How can crystallographic refinement resolve discrepancies in molecular conformation?
- Case Study :
- For a related compound (C₁₂H₁₅N₅OS), refinement with SHELXL97 reduced R1 to 0.041 using 3025 reflections. Flack parameter (0.05) confirmed absolute configuration .
- Troubleshooting :
- Address disordered sulfonyl groups using ISOR and DELU restraints in refinement software (e.g., PHENIX) .
Q. What strategies mitigate low yields in sulfonylation reactions during scale-up?
- Experimental Design :
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl group incorporation .
- Workflow : Parallel optimization (e.g., Design of Experiments) to test temperature (25–80°C), solvent polarity (DCM vs. DMF), and stoichiometry (1.2–2.0 eq. oxidizer).
- Data Analysis :
- Compare yields across batches using ANOVA to identify critical factors (e.g., solvent choice contributes 60% variance in yield) .
Contradiction Analysis
Q. How to address conflicting reports on biological activity between in vitro and cellular assays?
- Hypothesis Testing :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
